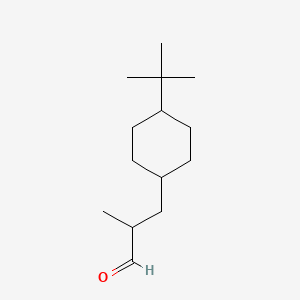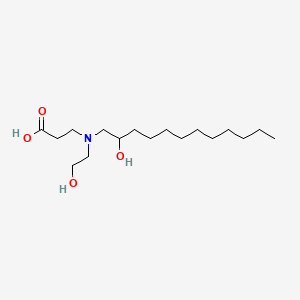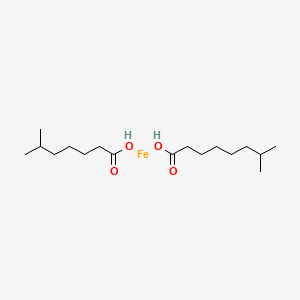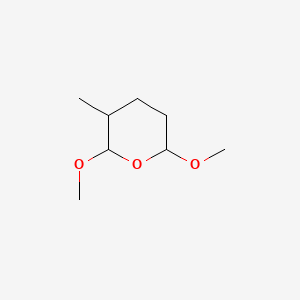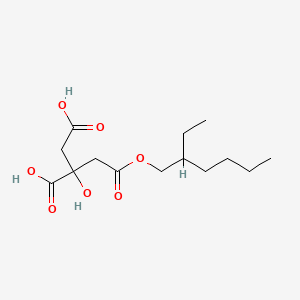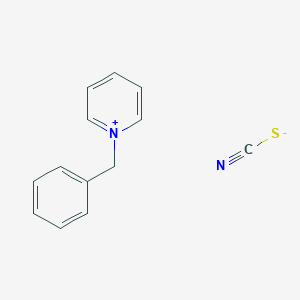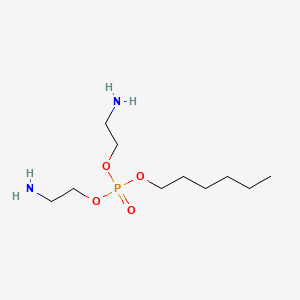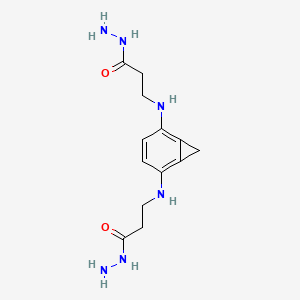
Mercuric citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercuric citrate is a chemical compound with the molecular formula C₁₂H₁₀Hg₃O₁₄ . It is composed of mercury and citric acid, forming a complex that is used in various scientific and industrial applications. This compound is known for its toxicity and its ability to form stable complexes with other substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercuric citrate can be synthesized through the reaction of mercuric oxide with citric acid. The reaction typically involves dissolving mercuric oxide in a solution of citric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful handling of mercury compounds due to their toxic nature. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mercuric citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and other mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and stannous chloride are typical reducing agents.
Substitution Reactions: These reactions often involve ligands such as chloride ions or other organic acids.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury salts.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Mercuric citrate is used in several scientific research applications, including:
Chemistry: As a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: In histological staining techniques to preserve tissue samples.
Medicine: Historically used in some medicinal preparations, although its use has declined due to toxicity concerns.
Industry: Employed in the production of certain types of batteries and other industrial processes.
Mecanismo De Acción
The mechanism of action of mercuric citrate involves its ability to bind with sulfhydryl groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can interfere with various metabolic pathways, particularly those involving thiol-containing enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Mercuric chloride (HgCl₂)
- Mercuric nitrate (Hg(NO₃)₂)
- Mercuric oxide (HgO)
Comparison
Mercuric citrate is unique in its ability to form stable complexes with organic acids like citric acid. Compared to mercuric chloride and mercuric nitrate, this compound is less commonly used but offers specific advantages in certain applications, such as histological staining. Its toxicity profile is similar to other mercuric compounds, necessitating careful handling and usage.
Propiedades
Número CAS |
42240-86-8 |
|---|---|
Fórmula molecular |
C12H10Hg3O14 |
Peso molecular |
979.97 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |
InChI |
InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clave InChI |
HDCBDFYSGPMGMJ-UHFFFAOYSA-H |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


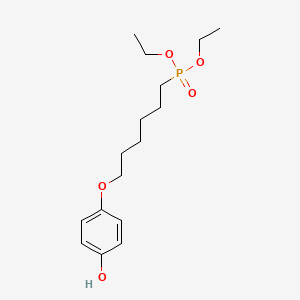


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
